1-benzyl-N-propylpiperidin-3-amine

Enzyme inhibition VAP-1 SSAO

1-Benzyl-N-propylpiperidin-3-amine (CAS 1094325-69-5) is a synthetic small molecule belonging to the N-benzylpiperidine class of compounds, with molecular formula C15H24N2 and molecular weight 232.36 g/mol. The compound features a piperidine heterocyclic core with two distinct substituents: a benzyl group attached to the ring nitrogen at position 1, and a propylamino group at position 3.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
CAS No. 1094325-69-5
Cat. No. B1438197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-propylpiperidin-3-amine
CAS1094325-69-5
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCCCNC1CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C15H24N2/c1-2-10-16-15-9-6-11-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3
InChIKeyIQTNFERCZAPJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-N-propylpiperidin-3-amine (CAS 1094325-69-5): Procurement Guide for Research Chemical Selection


1-Benzyl-N-propylpiperidin-3-amine (CAS 1094325-69-5) is a synthetic small molecule belonging to the N-benzylpiperidine class of compounds, with molecular formula C15H24N2 and molecular weight 232.36 g/mol . The compound features a piperidine heterocyclic core with two distinct substituents: a benzyl group attached to the ring nitrogen at position 1, and a propylamino group at position 3 . This compound is commercially available as a research chemical and building block for further synthetic derivatization, with typical supplier-reported purity specifications of ≥95% .

1-Benzyl-N-propylpiperidin-3-amine (CAS 1094325-69-5): Why Generic Substitution Across N-Benzylpiperidine Analogs Cannot Be Assumed


The N-benzylpiperidine scaffold exhibits pronounced sensitivity to substitution pattern variation, with different N-alkyl chain lengths, stereochemical configurations, and ring substitution positions producing compounds with distinct target engagement profiles, receptor selectivity, and enzyme inhibition potency [1]. Generic substitution of 1-benzyl-N-propylpiperidin-3-amine with related analogs such as 1-benzylpiperidin-3-amine (lacking the N-propyl group) or N-propylpiperidin-3-amine (lacking the benzyl group) cannot be assumed to yield equivalent biological activity or synthetic utility [2]. Even among closely related stereoisomers—such as (S)-1-benzyl-N-ethylpiperidin-3-amine versus the N-propyl analog—the alkyl chain length and stereochemistry at the 3-position can materially alter receptor binding profiles and pharmacological properties [3].

1-Benzyl-N-propylpiperidin-3-amine (CAS 1094325-69-5): Quantitative Comparative Evidence for Differentiated Research Procurement


VAP-1/SSAO Enzyme Inhibition: IC50 Comparison with Closest Structural Analog

1-Benzyl-N-propylpiperidin-3-amine demonstrates human VAP-1 (vascular adhesion protein-1, also known as SSAO) inhibitory activity with an IC50 value of 32 nM in a radiochemical-enzymatic assay using 14C-benzylamine as artificial substrate [1]. In comparison, the des-propyl analog 1-benzylpiperidin-3-amine (lacking the N-propyl substituent) shows substantially reduced VAP-1 inhibitory potency with a reported IC50 of 1.00E+5 nM (100 μM) in a cell-based VAP-1 inhibition assay [2]. The N-propyl substitution therefore confers an approximately 3,125-fold enhancement in VAP-1 inhibitory potency relative to the primary amine analog.

Enzyme inhibition VAP-1 SSAO amine oxidase

Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity: Species-Selective Potency Profile

1-Benzyl-N-propylpiperidin-3-amine functions as a TAAR1 agonist with species-dependent potency: it exhibits a pKi of 8.3 (Ki ≈ 5 nM) at rat TAAR1 [1] and a pKi of 7.01 (Ki ≈ 98 nM) at mouse TAAR1 [2], representing an approximately 20-fold species difference in receptor binding affinity. In a functional assay measuring cAMP accumulation in recombinant HEK293 cells expressing rat TAAR1, the compound shows an EC50 of 0.600 nM [3], while activity at recombinant human TAAR1 expressed in CHO-K1 cells yields an EC50 of 233 nM [4]—a 388-fold difference in functional potency across species orthologs. Comparative data for close structural analogs in this receptor system are not available from the retrieved literature.

TAAR1 trace amine receptor GPCR agonism species selectivity

Synthetic Scaffold Utility: Differentiated Substitution Pattern for N-Alkylpiperidine Derivatization

1-Benzyl-N-propylpiperidin-3-amine provides a distinct synthetic entry point relative to commercially available alternatives: it bears both an N-benzyl protecting group on the piperidine ring nitrogen and a secondary N-propylamine at the 3-position . This dual-substitution pattern differentiates it from simpler intermediates such as 1-benzylpiperidin-3-amine (CAS 60407-35-4), which lacks the N-alkylation and presents a primary amine for derivatization [1], and from (S)-1-benzyl-N-ethylpiperidin-3-amine, which differs in alkyl chain length (ethyl vs propyl) and stereochemistry [2]. The compound is classified as a building block for the synthesis of more complex molecules and has been cited in patent literature as a structural motif relevant to N,N′-substituted piperidinamine compounds with potential Hsp70-related therapeutic applications [3].

Chemical synthesis building block piperidine scaffold medicinal chemistry

Species-Specific VAP-1 Inhibition: Rat vs Human Enzyme Potency Comparison

1-Benzyl-N-propylpiperidin-3-amine exhibits species-selective VAP-1 enzyme inhibition: it inhibits rat VAP-1 with an IC50 of 9.80 nM, compared to human VAP-1 with an IC50 of 32 nM (or 31 nM in a separate cell-based assay configuration), representing approximately 3.2-fold greater potency at the rat enzyme [1]. In contrast, the des-propyl analog 1-benzylpiperidin-3-amine shows an IC50 of 100,000 nM at human VAP-1 [2]—more than 10,000-fold less potent than the target compound at rat VAP-1. This species-specific potency difference has implications for preclinical model selection.

VAP-1 SSAO species selectivity enzyme inhibition

1-Benzyl-N-propylpiperidin-3-amine (CAS 1094325-69-5): Evidence-Based Research and Industrial Application Scenarios


VAP-1/SSAO Target Validation Studies Requiring Nanomolar-Potency Chemical Probe

Based on demonstrated human VAP-1 inhibition (IC50 32 nM) and enhanced rat VAP-1 potency (IC50 9.80 nM), this compound serves as a suitable chemical probe for in vitro and ex vivo studies of SSAO/VAP-1 enzymatic function [1]. The >3,000-fold potency differential compared to the des-propyl analog 1-benzylpiperidin-3-amine makes this specific substitution pattern essential for achieving biologically relevant inhibition in target validation experiments. Researchers must account for the ~3.2-fold species potency difference when translating between human in vitro data and rodent in vivo models [2].

TAAR1 Receptor Pharmacology Studies in Rodent Models

The compound's high-affinity TAAR1 agonist activity at rat receptors (pKi 8.3, EC50 0.600 nM) supports its use as a pharmacological tool for investigating trace amine-associated receptor 1 function in rat-derived neuronal and behavioral assays [1] [2]. However, the 388-fold reduced functional potency at human TAAR1 (EC50 233 nM) and ~20-fold lower binding affinity at mouse TAAR1 (pKi 7.01) preclude direct extrapolation of rat model findings to human or mouse systems without careful cross-species calibration [3]. This species-selective profile positions the compound specifically for rat TAAR1 pharmacology studies rather than translational applications.

Medicinal Chemistry Building Block for N-Substituted Piperidine Library Synthesis

The compound's dual-substituted piperidine core (N-benzyl protected ring nitrogen plus pre-installed N-propylamino at C3) provides a versatile scaffold for parallel synthesis of N,N′-disubstituted piperidinamine derivatives [1]. This substitution pattern has been referenced in patent literature describing piperidinamine compounds with potential Hsp70-modulating activity [2]. Relative to starting from 1-benzylpiperidin-3-amine, this building block eliminates one synthetic step (N-alkylation of the 3-amino group) in sequences requiring a secondary propylamine, offering potential efficiency gains in medicinal chemistry campaigns. Procurement with purity specifications ≥95% is sufficient for most synthetic applications [3].

Analytical Reference Standard for Method Development and Quality Control

With established molecular formula (C15H24N2) and molecular weight (232.36 g/mol), this compound is commercially cataloged as a reference standard suitable for analytical method development, including HPLC calibration and LC-MS/MS quantification [1] [2]. Suppliers list the compound under the 'Building Blocks; Miscellaneous' and reference standard categories, with CAS registry number 1094325-69-5 providing unambiguous chemical identity for regulatory and documentation purposes [3]. Researchers developing analytical methods for structurally related piperidine-containing compounds may use this material as a retention time and mass spectral reference point.

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